N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide
Overview
Description
N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed to selectively target the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is known to play a crucial role in the activation of B-cells and is therefore an attractive target for the treatment of various B-cell malignancies.
Scientific Research Applications
Phospholipase A2 Inhibition and Cardiovascular Protection
A study conducted by Oinuma et al. (1991) synthesized a series of N-(phenylalkyl)piperidine derivatives that demonstrated potent inhibitory effects on membrane-bound phospholipase A2. These compounds significantly reduced the size of myocardial infarction in rats, highlighting their potential therapeutic applications in cardiovascular diseases Oinuma et al., 1991.
Analgesic Activity and Molecular Characterization
Jimeno et al. (2003) characterized the structural properties of fentanyl and its analogue, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, through NMR spectroscopy and X-ray crystallography. The study provided detailed insights into the chemical structure and potential analgesic properties of these compounds Jimeno et al., 2003.
Inhibition of Tyrosinase and Melanin Production
Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated their in vitro and in vivo inhibitory potential against mushroom tyrosinase and melanin production. These compounds showed promise as depigmentation agents with minimal toxicity, suggesting potential applications in treating hyperpigmentation disorders Raza et al., 2019.
Properties
IUPAC Name |
N-phenyl-3-(1-thiophen-3-ylsulfonylpiperidin-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-18(19-16-4-2-1-3-5-16)7-6-15-8-11-20(12-9-15)25(22,23)17-10-13-24-14-17/h1-5,10,13-15H,6-9,11-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIISJBHRWZJVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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